molecular formula C37H39IO9 B1662938 5'-Iodoresiniferatoxin CAS No. 535974-91-5

5'-Iodoresiniferatoxin

Cat. No. B1662938
M. Wt: 754.6 g/mol
InChI Key: TZUJORCXGLGWDV-RYACRXIZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Iodoresiniferatoxin is a potent vanilloid receptor antagonist . It is derived from resiniferatoxin (RTX) and belongs to the daphnane family of molecules .


Synthesis Analysis

5’-Iodoresiniferatoxin can be prepared from resiniferatoxin (RTX) by electrophilic aromatic substitution . Iodide substitutes the 5-position .


Molecular Structure Analysis

The molecular formula of 5’-Iodoresiniferatoxin is C37H39IO9 . It has a molecular weight of 754.60 . The structure contains 92 bonds in total, including 53 non-H bonds, 17 multiple bonds, 9 rotatable bonds, 5 double bonds, and 12 aromatic bonds .


Chemical Reactions Analysis

The binding of 5’-Iodoresiniferatoxin is dependent upon temperature and pH value . The optimal pH value is around 7.8 to 8.0 and binding increases markedly with temperature up to 37 °C and then decreases at higher temperatures .


Physical And Chemical Properties Analysis

5’-Iodoresiniferatoxin is soluble in DMSO and in ethanol .

Safety And Hazards

The safety data sheet for 5’-Iodoresiniferatoxin suggests that it should be stored in a desiccated state at -20°C . In case of inhalation, the victim should be moved into fresh air .

Future Directions

Recent research indicated that 5’-Iodoresiniferatoxin also has partial transient agonistic characteristics in the thermoregulatory system in mice, especially in higher concentrations ranging from 1 to 30 μM . This suggests potential future directions for research into the effects and applications of 5’-Iodoresiniferatoxin.

properties

IUPAC Name

[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H39IO9/c1-20(2)35-16-22(4)37-26(33(35)45-36(46-35,47-37)18-23-9-7-6-8-10-23)12-25(17-34(42)29(37)11-21(3)32(34)41)19-44-30(39)15-24-13-27(38)31(40)28(14-24)43-5/h6-14,22,26,29,33,40,42H,1,15-19H2,2-5H3/t22-,26+,29-,33-,34-,35-,36?,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUJORCXGLGWDV-RYACRXIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C(=C6)I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC(=C(C(=C6)I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H39IO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Iodoresiniferatoxin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-Iodoresiniferatoxin
Reactant of Route 2
Reactant of Route 2
5'-Iodoresiniferatoxin
Reactant of Route 3
5'-Iodoresiniferatoxin
Reactant of Route 4
Reactant of Route 4
5'-Iodoresiniferatoxin
Reactant of Route 5
5'-Iodoresiniferatoxin
Reactant of Route 6
5'-Iodoresiniferatoxin

Citations

For This Compound
304
Citations
I Shimizu, T Iida, N Horiuchi, MJ Caterina - Journal of Pharmacology and …, 2005 - ASPET
… Therefore, we examined the effects of a selective TRPV1 antagonist, 5-iodoresiniferatoxin (I-RTX), on mouse body temperature. Surprisingly, sc administration of I-RTX (0.1–1 μmol/kg) …
Number of citations: 73 jpet.aspetjournals.org
P Gauchan, T Andoh, A Kato, Y Kuraishi - Neuroscience letters, 2009 - Elsevier
… Effects of capsazepine and 5′-iodoresiniferatoxin (I-RTX) on cold allodynia induced by oxaliplatin. Mice were given an intraperitoneal injection of oxaliplatin (3 mg/kg). Capsazepine, I-…
Number of citations: 197 www.sciencedirect.com
A Ech-Chahad, L Bouyazza… - Natural Product …, 2006 - journals.sagepub.com
Starting from resiniferonol orthophenylacetate (ROPA, 2) and commercial 5-iodovanillin (5a), a convenient synthesis of the ultrapotent vanilloid antagonist 5′-iodoresiniferatoxin (1a) …
Number of citations: 3 journals.sagepub.com
Y Huang, SR Chen, H Chen… - Journal of …, 2019 - Wiley Online Library
… a specific TRPV1 antagonist, 5′-iodoresiniferatoxin, significantly … AM-0902 and 5′-iodoresiniferatoxin had no effect on … of AM-0902 or 5′-iodoresiniferatoxin significantly reduced pain …
Number of citations: 31 onlinelibrary.wiley.com
Y Huang, SR Chen, H Chen, HL Pan - Journal of neurochemistry, 2019 - ncbi.nlm.nih.gov
… specific TRPV1 antagonist, 5′-iodoresiniferatoxin, significantly … AM-0902 and 5’-iodoresiniferatoxin had no effect on evoked … -0902 or 5′-iodoresiniferatoxin significantly reduced pain …
Number of citations: 9 www.ncbi.nlm.nih.gov
IM Poblete, ML Orliac, R Briones… - The Journal of …, 2005 - Wiley Online Library
… the highly selective TRPV1 receptor antagonists 5′-iodoresiniferatoxin or SB 366791 blocked … In view of our observations that 5′-iodoresiniferatoxin, SB 366791 and capsazepine are …
Number of citations: 121 physoc.onlinelibrary.wiley.com
M Nazıroğlu, İS Övey - Neuroscience, 2015 - Elsevier
… via desensitization of TRPV1 channels although pharmacological desensitization of TRPV1 channels through antagonists such as capsazepine (CPZ) and 5′-iodoresiniferatoxin (IRTX…
Number of citations: 56 www.sciencedirect.com
R Capasso, P Orlando, E Pagano… - British journal of …, 2014 - Wiley Online Library
… Inhibitory effect of PEA (10 mg·kg −1 , ip) on upper gastrointestinal transit in OM-treated mice or in the presence of the TRPV1 channel antagonist 5′-iodoresiniferatoxin (I-RTX, 0.17 mg·…
Number of citations: 81 bpspubs.onlinelibrary.wiley.com
V Di Marzo, R Capasso, I Matias… - British Journal of …, 2008 - Wiley Online Library
… CB 1 receptor antagonist rimonabant, but not by the CB 2 receptor antagonist SR144528 or by the transient receptor potential vanilloid type 1 (TRPV1) antagonist 5′-iodoresiniferatoxin…
Number of citations: 107 bpspubs.onlinelibrary.wiley.com
M Stampanoni Bassi, A Gentile, E Iezzi… - Frontiers in …, 2019 - frontiersin.org
… effect of TRPV1 activation was confirmed by another TRPV1 agonist, the resiniferatoxin (RTX), whose effects were significantly inhibited by the TRPV1 antagonist, 5-iodoresiniferatoxin (…
Number of citations: 44 www.frontiersin.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.